molecular formula C13H16BF2NO3 B14017084 (4-(Cyclohexylcarbamoyl)-3,5-difluorophenyl)boronic acid

(4-(Cyclohexylcarbamoyl)-3,5-difluorophenyl)boronic acid

Cat. No.: B14017084
M. Wt: 283.08 g/mol
InChI Key: WZIWTGLMBURLOK-UHFFFAOYSA-N
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Description

(4-(Cyclohexylcarbamoyl)-3,5-difluorophenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Cyclohexylcarbamoyl)-3,5-difluorophenyl)boronic acid typically involves the borylation of an aryl halide precursor. One common method is the Miyaura borylation reaction, which uses a palladium catalyst and a diboron reagent . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of boronic acids, including this compound, often employs continuous flow processes to enhance efficiency and yield . These methods allow for better control over reaction parameters and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-(Cyclohexylcarbamoyl)-3,5-difluorophenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Various substituted aryl compounds.

Mechanism of Action

The mechanism of action of (4-(Cyclohexylcarbamoyl)-3,5-difluorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the compound can bind to the active site of an enzyme, thereby blocking its activity . The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Properties

Molecular Formula

C13H16BF2NO3

Molecular Weight

283.08 g/mol

IUPAC Name

[4-(cyclohexylcarbamoyl)-3,5-difluorophenyl]boronic acid

InChI

InChI=1S/C13H16BF2NO3/c15-10-6-8(14(19)20)7-11(16)12(10)13(18)17-9-4-2-1-3-5-9/h6-7,9,19-20H,1-5H2,(H,17,18)

InChI Key

WZIWTGLMBURLOK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1)F)C(=O)NC2CCCCC2)F)(O)O

Origin of Product

United States

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